2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine
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Overview
Description
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrazole derivatives.
Substitution: Formation of substituted pyridine or pyrazole derivatives.
Scientific Research Applications
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di(1H-pyrazol-1-yl)pyridine
- 2-Methyl-6-(1H-pyrazol-1-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of a methyl group on both the pyridine and pyrazole rings. This structural feature can influence its electronic properties and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
526224-67-9 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-6-(3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-8-4-3-5-10(11-8)13-7-6-9(2)12-13/h3-7H,1-2H3 |
InChI Key |
ACAVYYDDSCSHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=CC(=N2)C |
Origin of Product |
United States |
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